Tert-butyl 3-((1,3-dioxoisoindolin-2-yl)methyl)benzoate

Description

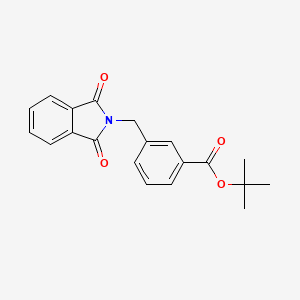

Tert-butyl 3-((1,3-dioxoisoindolin-2-yl)methyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a tert-butyl group at the para position and a 1,3-dioxoisoindolin-2-yl moiety linked via a methylene (-CH2-) group at the meta position. This compound is primarily utilized as an intermediate in pharmaceutical and materials chemistry due to its modular structure, which allows for further functionalization.

Properties

IUPAC Name |

tert-butyl 3-[(1,3-dioxoisoindol-2-yl)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-20(2,3)25-19(24)14-8-6-7-13(11-14)12-21-17(22)15-9-4-5-10-16(15)18(21)23/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFNPLSSZVUOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-((1,3-dioxoisoindolin-2-yl)methyl)benzoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . One common synthetic route involves the reaction of o-phthalic acids or anhydrides with amines in isopropanol and water as solvents at reflux, using silica-supported niobium catalyst to obtain the final product with moderate to excellent yields (41–93%) .

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows:

Conditions :

Example :

This step is often followed by activation (e.g., as an N-hydroxysuccinimide ester) for subsequent amide bond formation .

Reactivity of the Phthalimide Moiety

The 1,3-dioxoisoindolin-2-yl group participates in nucleophilic substitution reactions. Key transformations include:

Amine Displacement

Under basic conditions, the phthalimide group can be displaced by primary amines to form secondary amines:

Conditions :

Example :

This reaction is utilized to introduce amine-containing side chains in drug candidates .

Cross-Coupling Reactions

The aromatic ring in the benzoate moiety undergoes electrophilic substitution reactions. Reported examples include:

Suzuki-Miyaura Coupling

The brominated derivative of this compound participates in palladium-catalyzed cross-couplings:

Conditions :

Application :

Used to attach biaryl groups for constructing kinase inhibitors .

Solubility and Stability Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Solubility in DCM | >50 mg/mL | 25°C | |

| Stability in aqueous PBS | Decomposes within 24h | pH 7.4, 37°C | |

| Melting Point | 128–130°C (decomposes) | — |

Limitations and Challenges

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of the isoindoline structure exhibit significant anticancer properties. The incorporation of the tert-butyl benzoate moiety enhances the lipophilicity and stability of these compounds, potentially leading to improved bioavailability and efficacy against cancer cell lines .

- For instance, compounds derived from similar structures have shown promising results as inhibitors of histone deacetylases (HDACs), which are crucial in the regulation of gene expression and are often overexpressed in cancer .

- Enzyme Inhibition :

Organic Synthesis Applications

-

Building Block in Synthesis :

- This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, making it useful in the synthesis of more complex molecules .

- The compound can undergo various reactions such as nucleophilic substitutions and condensation reactions, facilitating the development of new chemical entities with potential pharmacological activities.

- Radical Reactions :

Materials Science Applications

- Polymer Chemistry :

-

Nanotechnology :

- The compound's unique properties may also find applications in nanotechnology. Its ability to interact with various substrates can be exploited for the development of nanocarriers for drug delivery systems, improving targeted delivery and reducing side effects associated with conventional therapies .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 3-((1,3-dioxoisoindolin-2-yl)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Analytical Characterization

All compounds are characterized using:

Biological Activity

Tert-butyl 3-((1,3-dioxoisoindolin-2-yl)methyl)benzoate (CAS: 1312596-11-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H19NO4

- Molecular Weight : 337.38 g/mol

- IUPAC Name : this compound

- Purity : 95% .

The compound features a tert-butyl ester linked to a benzoate moiety and a 1,3-dioxoisoindoline group. This unique structure contributes to its diverse biological activities.

This compound is part of the isoindoline-1,3-dione derivatives, which are known for their ability to interact with various biological targets:

- Receptor Binding : These compounds exhibit high affinity for multiple receptors, influencing various signaling pathways.

- Biochemical Pathways : Isoindoline derivatives are associated with numerous biological activities, including anticancer and antimicrobial properties .

Anticancer Properties

Research indicates that this compound may possess significant anticancer effects. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through:

- Induction of apoptosis in various cancer cell lines.

- Inhibition of specific kinases involved in cancer progression .

A comparative study highlighted its efficacy against different cancer types, showing promising results in reducing tumor growth.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Study on Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry explored the effects of isoindoline derivatives on human cancer cells. The study found that this compound significantly reduced cell viability in breast and colon cancer cell lines at concentrations as low as 10 µM. The compound's IC50 values were determined to be around 15 µM for breast cancer cells .

Antimicrobial Efficacy

In another research effort, the antimicrobial activity of the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively at concentrations ranging from 5 to 20 µg/mL. The compound's mechanism was attributed to its ability to penetrate bacterial membranes and interfere with metabolic functions .

Data Summary Table

| Biological Activity | IC50/Effective Concentration | Target Organism/Cell Line |

|---|---|---|

| Anticancer (Breast) | ~15 µM | MDA-MB-231 Cells |

| Anticancer (Colon) | ~10 µM | HT29 Cells |

| Antimicrobial (Bacteria) | 5 - 20 µg/mL | E. coli, S. aureus |

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies regioselectivity in substitutions (e.g., δ 1.46 ppm for tert-butyl protons, δ 7.80–7.85 ppm for aromatic protons adjacent to the dioxoisoindolinyl group) .

- LC-MS : High-resolution LC-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 425.11) and detects intermediates during stepwise syntheses .

Q. Advanced

- XPS : Determines electron-withdrawing effects of substituents on the benzoate carbonyl (C=O binding energy shifts ~0.5 eV per nitro group addition).

- DFT Calculations : Predict vibrational frequencies (IR/Raman) for phthalimide C=O stretches (~1770 cm⁻¹) and validate experimental spectra against optimized geometries .

How can researchers address contradictions in reactivity data during functionalization of the dioxoisoindolinyl moiety?

Basic

Contradictions often arise from competing reaction pathways. For example, nitro group reduction () using SnCl₂ in DMF may yield incomplete conversion due to residual moisture. Triplicate experiments with controlled water content (<50 ppm) and inert atmospheres improve reproducibility .

Advanced

Mechanistic studies using deuterium labeling (e.g., DMF-d₇) or kinetic isotope effects can distinguish between SN2 vs. radical pathways in substitutions. highlights the use of radical traps (TEMPO) to confirm/eliminate radical intermediates during acrylate functionalization . Multivariate analysis (e.g., PCA of reaction parameters) identifies dominant variables (e.g., solvent polarity, catalyst loading) causing yield discrepancies .

What strategies are effective for improving the solubility and crystallinity of this compound in polar solvents?

Basic

Co-crystallization with hydrogen-bond donors (e.g., acetic acid) or salt formation (e.g., sodium benzoate derivatives) enhances aqueous solubility. Tert-butyl group removal via acidolysis (HCl/dioxane) increases polarity but requires post-synthetic purification .

Advanced

Crystal engineering using Etter’s rules () designs supramolecular synthons, such as C=O⋯H-N interactions with co-formers like urea. Solvent-drop grinding or thermal annealing modifies polymorph distributions, as shown in for acrylate derivatives .

How can computational tools predict the biological activity of derivatives targeting enzyme inhibition?

Advanced

Docking studies (AutoDock Vina) using crystal structures of target enzymes (e.g., transthyretin in ) model binding affinities. QSAR models correlate electronic parameters (Hammett σ) of substituents with IC₅₀ values, validated via SPR or ITC binding assays . MD simulations (NAMD) assess conformational stability of inhibitor-enzyme complexes over 100-ns trajectories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.